molecular formula C15H14N2O B13467987 1-benzoyl-2,3-dihydro-1H-indol-6-amine

1-benzoyl-2,3-dihydro-1H-indol-6-amine

Cat. No.: B13467987
M. Wt: 238.28 g/mol
InChI Key: ZEAAUHWIHMGPTC-UHFFFAOYSA-N
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Description

1-benzoyl-2,3-dihydro-1H-indol-6-amine: is an organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-benzoyl-2,3-dihydro-1H-indol-6-amine can be synthesized through several methods. One common approach involves the Tscherniac-Einhorn reaction, where indoline reacts with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to the amino group .

Industrial Production Methods: Industrial production methods for indole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include catalytic hydrogenation, oxidation, and other processes tailored to specific industrial requirements .

Chemical Reactions Analysis

Types of Reactions: 1-benzoyl-2,3-dihydro-1H-indol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Manganese dioxide, carbon tetrachloride.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophiles like halogens, sulfonyl chlorides.

Major Products:

Mechanism of Action

The mechanism of action of 1-benzoyl-2,3-dihydro-1H-indol-6-amine involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 1-benzoyl-2,3-dihydro-1H-indol-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzoyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

(6-amino-2,3-dihydroindol-1-yl)-phenylmethanone

InChI

InChI=1S/C15H14N2O/c16-13-7-6-11-8-9-17(14(11)10-13)15(18)12-4-2-1-3-5-12/h1-7,10H,8-9,16H2

InChI Key

ZEAAUHWIHMGPTC-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C=CC(=C2)N)C(=O)C3=CC=CC=C3

Origin of Product

United States

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